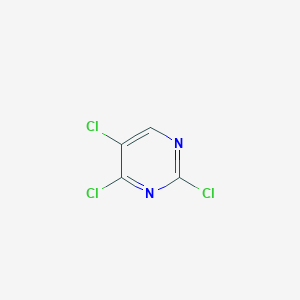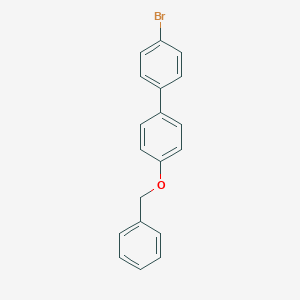
4-(苄氧基)-4'-溴-1,1'-联苯
描述
Synthesis Analysis
The synthesis of related biphenyl derivatives involves strategic functionalization of biphenyl cores to introduce bromo and benzyloxy substituents. A notable approach includes the Friedel–Crafts acylation, where compounds exhibit high regioselectivity and yield upon treatment with specific acylating agents in the presence of AlCl3. This method has been utilized to synthesize various aromatic polyketones and biphenyl derivatives with significant yields and selectivity (Maeyama et al., 2004).
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl and similar compounds has been elucidated using X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular interactions. These studies show various hydrogen bonding patterns and π-π interactions contributing to their stability and packing in the solid state. For instance, certain biphenyl derivatives form centrosymmetric dimers through N-H...N hydrogen bonds, showcasing the importance of supramolecular interactions in determining their structural conformations (Low et al., 2002).
科学研究应用
Field
Pharmaceutical and Medicinal Chemistry
Application
Chalcones derivatives, including 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds (B1-10), have wide applications in pharmaceutical and medicinal chemistry . They were synthesized for the purpose of screening for antimicrobial activity .
Method
These compounds were synthesized by coupling with aromatic substituted aldehyde . All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
2. Synthesis of Neurotrophic (-)-Talaumidin
Field
Application
4-Benzyloxy-3-methoxybenzaldehyde was used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin . This compound also reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
3. PPARα Agonists for Retinal Disorders
Field
Pharmaceutical and Medicinal Chemistry
Application
Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases in animal models . Therefore, PPARα is a promising drug target for diabetic retinopathy and age-related macular degeneration .
Results
The study led to the discovery of compounds that reach cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms . These studies identify a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .
4. Medical Depigmentation with Monobenzone
Field
Application
Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH), is used as a topical drug for medical depigmentation . It is a promising treatment for conditions like vitiligo .
Results
The topical application of monobenzone in animals increases the excretion of melanin from melanocytes . The same action is thought to be responsible for the depigmenting effect of the drug in humans . Monobenzone may cause destruction of melanocytes and permanent depigmentation .
5. PPARα Agonists for Retinal Disorders
Field
Pharmaceutical and Medicinal Chemistry
Application
Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases in animal models . As such, PPARα is a promising drug target for diabetic retinopathy and age-related macular degeneration .
Results
The study led to the discovery of compounds that reach cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms . These studies identify a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .
6. Medical Depigmentation with Monobenzone
Field
Application
Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH), is used as a topical drug for medical depigmentation . It is a promising treatment for conditions like vitiligo .
Results
The topical application of monobenzone in animals increases the excretion of melanin from melanocytes . The same action is thought to be responsible for the depigmenting effect of the drug in humans . Monobenzone may cause destruction of melanocytes and permanent depigmentation .
安全和危害
未来方向
属性
IUPAC Name |
1-bromo-4-(4-phenylmethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHVBDYCWBWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625823 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
CAS RN |
117692-99-6 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


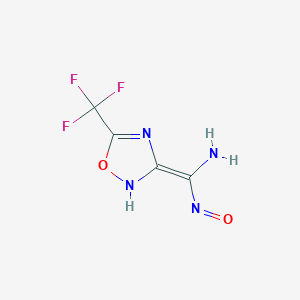
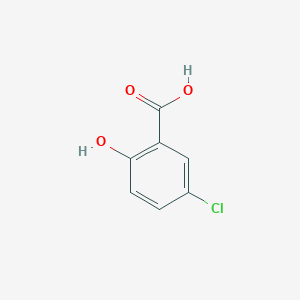
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)
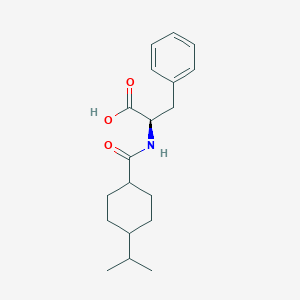
![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
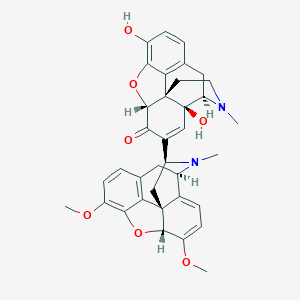
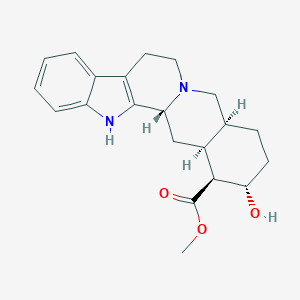
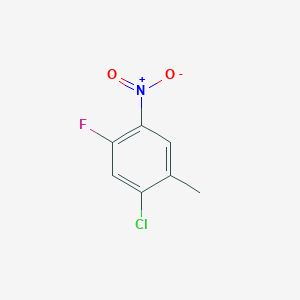
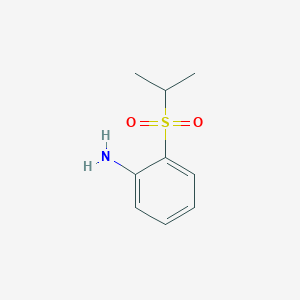
![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)
